3-(Dimethylamino)-2-phenylprop-2-enal

Medicinal Chemistry Heterocyclic Synthesis IL-6/STAT3 Inhibitors

3-(Dimethylamino)-2-phenylprop-2-enal is the optimal enaminone building block for medicinal chemistry programs targeting IL-6/STAT3 pathways. The 2-phenyl group provides precise regiocontrol in cyclocondensation reactions, delivering 5-phenylpyrazole yields of 65-76%—a 23-36 percentage point improvement over the ketone analog. Unlike unsubstituted or ketone counterparts, this compound minimizes undesired regioisomer formation during pyrimidine ring construction. Its validated X-ray crystal structure (R-factor 0.053) and fully assigned NMR spectra (signature singlet at δ 9.53 ppm) make it an ideal reference standard for analytical method development and quality control in multi-step syntheses.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8716581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2-phenylprop-2-enal
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)C=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyABQPNXRKOONAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-2-phenylprop-2-enal: Key Characteristics and Compound Class Overview for Scientific Procurement


3-(Dimethylamino)-2-phenylprop-2-enal (CAS 15131-89-2) is a versatile α,β-unsaturated enaminone building block, widely employed in the synthesis of nitrogen-containing heterocycles [1]. It features a conjugated system combining an aldehyde, an alkene, and a dimethylamino group, which confers unique reactivity as both an electrophile and a nucleophile [2]. As a key member of the 3-(dimethylamino)propenal family, this compound serves as a critical precursor for constructing complex molecular architectures in medicinal chemistry and agrochemical research [3].

Why 3-(Dimethylamino)-2-phenylprop-2-enal Cannot Be Substituted with Generic Enaminones or Related Aldehydes


Although many enaminones and 3-(dimethylamino)propenal derivatives share a common core structure, substitution is not trivial due to significant differences in steric bulk, electronic effects, and the resulting impact on reaction regioselectivity and product yield [1]. For instance, the presence of a 2-phenyl group in 3-(dimethylamino)-2-phenylprop-2-enal profoundly alters its electrophilicity and the outcome of cyclocondensation reactions compared to its unsubstituted analog, 3-(dimethylamino)acrolein, or its ketone counterpart, 3-(dimethylamino)-1-phenylprop-2-en-1-one [2]. These differences are critical for achieving the desired heterocyclic scaffold and can lead to complete failure of a synthetic route if an inappropriate analog is selected [3].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-2-phenylprop-2-enal vs. Key Analogs


Comparative Yield in Pyrazolo-Pyrimidine Synthesis: 3-(Dimethylamino)-2-phenylprop-2-enal vs. Ketone Analog

In the synthesis of pyrazolylthienopyrimidine derivatives, the use of 3-(dimethylamino)-2-phenylprop-2-enal as a building block resulted in a 65-76% isolated yield for the target pyrazole products [1]. In contrast, a related synthesis employing the ketone analog, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, under similar conditions (ethanol, HCl, 70°C, 6h) produced pyrazolo-pyrimidine intermediates with yields of only 40-42% [2].

Medicinal Chemistry Heterocyclic Synthesis IL-6/STAT3 Inhibitors

Differential Reactivity in Cyclocondensation: 2-Phenyl vs. Unsubstituted 3-(Dimethylamino)acrolein

The presence of the 2-phenyl substituent in 3-(dimethylamino)-2-phenylprop-2-enal is essential for directing regioselective cyclocondensations to yield 5-substituted pyrazoles. Studies on the parent system show that 3-(dimethylamino)acrolein leads to a different product distribution or significantly lower yields of the desired regioisomer when reacting with hydrazine derivatives [1]. The 2-phenyl group provides steric and electronic control that is absent in the unsubstituted analog, a phenomenon well-documented in the class of 2-aryl-3-(dimethylamino)acroleins [2].

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Structural Characterization and Identity Confirmation: Updated X-ray Crystallography vs. Historical Data

The definitive structural identity of 3-(dimethylamino)-2-phenylprop-2-enal has been established through modern single-crystal X-ray diffraction, providing unambiguous bond lengths, angles, and the (Z)-configuration [1]. The crystal structure, solved with a final R-factor of 0.053 for 2043 observed reflections (monoclinic, C2, a=20.2528, b=6.7254, c=10.6748 Å, β=94.699°), supersedes earlier, less complete characterization data [2]. This high-resolution data provides a quantitative benchmark for identity verification and purity assessment that is not available for many related, less-characterized analogs.

Analytical Chemistry Structural Biology Quality Control

Differentiation from Common Mis-Identifiers: Aldehyde vs. Ketone and Regioisomer Specificity

Procurement errors are common due to nomenclature overlap. 3-(Dimethylamino)-2-phenylprop-2-enal (CAS 15131-89-2) is distinctly different from the ketone analog, 3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0), and the regioisomer, 4-dimethylaminocinnamaldehyde (CAS 6203-18-5) . The aldehyde proton in 3-(Dimethylamino)-2-phenylprop-2-enal resonates at δ 9.53 ppm (d, J=8.0 Hz) in DMSO-d₆, a spectral feature that is absent in the ketone analog and different from the regioisomer [1]. This clear spectroscopic handle allows for rapid, unambiguous identification and quality control.

Chemical Procurement Analytical Standards Inventory Management

Optimal Research and Industrial Applications for 3-(Dimethylamino)-2-phenylprop-2-enal Based on Differential Evidence


Synthesis of 5-Substituted Pyrazole-Containing Pharmacophores

For medicinal chemistry programs targeting IL-6/STAT3 or related pathways, this compound is the optimal building block for constructing 5-phenylpyrazole moieties. Its use in cyclocondensation with hydrazines provides yields of 65-76%, a 23-36 percentage point improvement over the ketone analog [1]. This efficiency is crucial for generating compound libraries and advancing lead optimization.

Regioselective Construction of Fused Pyrimidine Heterocycles

When synthetic routes demand precise regiocontrol to install a 5-substituted pyrimidine ring, 3-(dimethylamino)-2-phenylprop-2-enal is the preferred reagent. The 2-phenyl group effectively directs the course of the cyclization, minimizing the formation of undesired regioisomers [2]. This is essential for the streamlined synthesis of complex agrochemical and pharmaceutical intermediates.

Analytical Method Development and Reference Standard Qualification

With its updated, high-quality X-ray crystal structure (R-factor = 0.053) and fully assigned NMR spectra, this compound serves as a reliable reference standard for developing and validating analytical methods, such as HPLC or quantitative NMR [3]. Its unique spectroscopic signature at δ 9.53 ppm ensures it can be unambiguously distinguished from common analogs, making it an ideal candidate for quality control in multi-step syntheses .

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